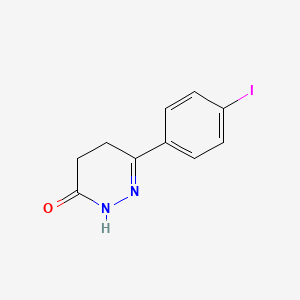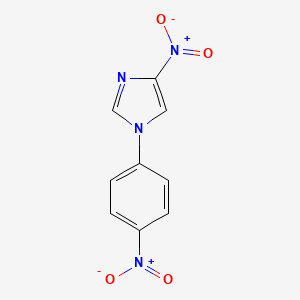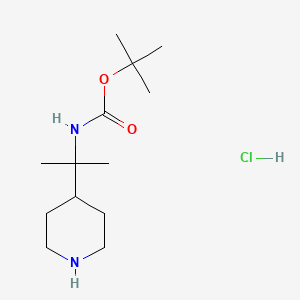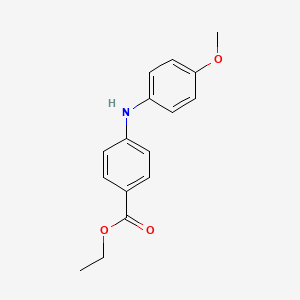![molecular formula C9H8BrNO2S B13846733 7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13846733.png)
7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one typically involves multi-step organic reactions. One common approach is the bromination of a precursor thieno[3,2-c]pyridine derivative, followed by hydroxymethylation and methylation reactions under controlled conditions. Specific reagents and catalysts, such as bromine or N-bromosuccinimide for bromination, and formaldehyde for hydroxymethylation, are used in these steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding hydrogenated derivative.
Substitution: Formation of various substituted thieno[3,2-c]pyridine derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific derivatives of the compound being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(Hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Chloro-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical properties.
7-Bromo-2-(hydroxymethyl)-5-ethylthieno[3,2-c]pyridin-4-one: Contains an ethyl group instead of a methyl group, which may influence its steric and electronic properties.
Uniqueness
The presence of the bromine atom in 7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one can significantly influence its chemical reactivity and biological activity. Bromine is a good leaving group, making the compound suitable for various substitution reactions. Additionally, the specific arrangement of functional groups in this compound may confer unique properties that are not observed in its analogs.
Propiedades
Fórmula molecular |
C9H8BrNO2S |
|---|---|
Peso molecular |
274.14 g/mol |
Nombre IUPAC |
7-bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C9H8BrNO2S/c1-11-3-7(10)8-6(9(11)13)2-5(4-12)14-8/h2-3,12H,4H2,1H3 |
Clave InChI |
WQDGVKZLNGVSPR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C(C1=O)C=C(S2)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)
![2-Butyl-5-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt; Losartan Isomer Impurity; Losartan EP Impurity C; Isolosartan](/img/structure/B13846653.png)
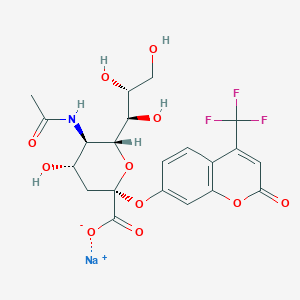
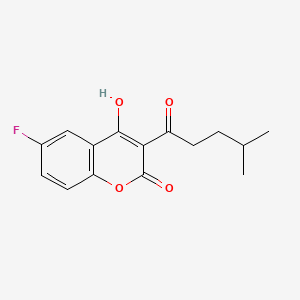
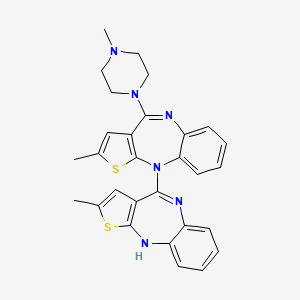
![trans-Dichlorodenafil; 5-[5-[(1E)-1,2-Dichloroethenyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13846703.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13846718.png)
